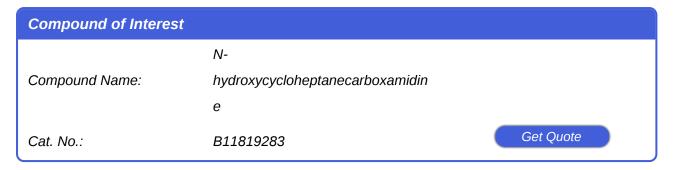


An In-depth Technical Guide to N-Hydroxyamidine Compounds and their Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxyamidine compounds represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their unique structural features allow them to act as key pharmacophores in the design of enzyme inhibitors and as prodrugs to enhance the bioavailability of parent amidine-containing drugs. This technical guide provides a comprehensive overview of N-hydroxyamidine compounds, focusing on their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for the most common synthetic routes are provided, along with tabulated quantitative data for a range of derivatives to facilitate comparison and guide future research. Furthermore, this guide illustrates the key signaling pathways in which N-hydroxyamidine compounds are involved, offering insights into their mechanisms of action.

Introduction to N-Hydroxyamidine Compounds

N-hydroxyamidines, also known as amidoximes, are a class of organic compounds characterized by the functional group RC(=NOH)NR'R". They are the N-hydroxy derivatives of amidines and exist in tautomeric forms. Their ability to mimic the transition state of substrate



binding to various enzymes, coupled with their capacity to be reduced in vivo to the corresponding amidines, makes them highly valuable in drug design.[1][2] Notably, N-hydroxyamidines have been successfully developed as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), nitric oxide synthase (NOS), and arginase, which are implicated in a range of diseases including cancer and cardiovascular disorders.[3][4][5]

Synthesis of N-Hydroxyamidine Compounds

The synthesis of N-hydroxyamidine compounds can be primarily achieved through two main routes: the addition of hydroxylamine to nitriles and the reaction of imidoyl chlorides with hydroxylamine.

Synthesis from Nitriles and Hydroxylamine

This is one of the most direct and widely used methods for the preparation of N-hydroxyamidines. The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of a nitrile. The hydroxylamine is often generated in situ from its hydrochloride salt by the addition of a base.

Experimental Protocol: Synthesis of N'-Hydroxybenzenecarboximidamide from Benzonitrile

- Materials: Benzonitrile, Hydroxylamine hydrochloride, Sodium hydroxide, Benzyltriethylammonium chloride, Water.
- Procedure:
 - In a reaction vessel, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (≈3.0 equivalents) in water (180 mL).
 - Add benzyltriethylammonium chloride (5 mol %) to the solution.
 - Cool the mixture to 10 °C with stirring.
 - Slowly add benzonitrile (1 equivalent) to the reaction mixture.
 - Allow the reaction to proceed at 40 °C for a specified time, monitoring the progress by thin-layer chromatography.



- Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain N'hydroxybenzenecarboximidamide.[6]

Synthesis from Imidoyl Chlorides and Hydroxylamine

This method involves the preparation of an imidoyl chloride intermediate, which is then reacted with hydroxylamine. Imidoyl chlorides are typically synthesized from the corresponding anilides by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Synthesis of N-Hydroxy-N'-phenylbenzamidine

- Step 1: Synthesis of N-Phenylbenzimidoyl Chloride
 - Materials: Benzanilide, Thionyl chloride, Anhydrous solvent (e.g., toluene).
 - Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend benzanilide (1 equivalent) in anhydrous toluene.
 - Add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension at room temperature with stirring.
 - Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-phenylbenzimidoyl chloride.
 This intermediate is often used in the next step without further purification.
- Step 2: Synthesis of N-Hydroxy-N'-phenylbenzamidine



 Materials: N-Phenylbenzimidoyl chloride, Hydroxylamine hydrochloride, Base (e.g., triethylamine or sodium carbonate), Anhydrous diethyl ether.

Procedure:

- Dissolve the crude N-phenylbenzimidoyl chloride (1 equivalent) in anhydrous diethyl ether.
- In a separate flask, prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride (1.1 equivalents) with a suitable base (e.g., triethylamine, 2.2 equivalents) in diethyl ether at 0 °C.
- Add the solution of N-phenylbenzimidoyl chloride dropwise to the hydroxylamine solution at 0 °C with vigorous stirring.
- Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
- Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
- Wash the filtrate with cold water and brine.
- Dry the ethereal layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-hydroxy-N'-phenylbenzamidine.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data of N-Hydroxyamidine Derivatives

The following tables summarize the physicochemical and biological activity data for a selection of N-hydroxyamidine derivatives.

Table 1: Physicochemical Properties of Substituted N-Hydroxybenzamidines



Compound	Substituent (R)	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
N'- Hydroxybenz amidine	Н	C7H8N2O	136.15	58-60	[6]
N'-Hydroxy-4- fluorobenzam idine	4-F	C7H7FN2O	154.14	115-117	-
N'-Hydroxy-4- chlorobenza midine	4-Cl	C7H7CIN2O	170.60	138-140	-
N'-Hydroxy-4- methylbenza midine	4-CH₃	C8H10N2O	150.18	124-126	-
N'-Hydroxy-4- methoxybenz amidine	4-OCH₃	C8H10N2O2	166.18	142-144	-

Table 2: Spectroscopic Data for N'-Hydroxybenzamidine

Technique	Key Signals		
¹H NMR (CDCl₃, δ ppm)	7.2-7.6 (m, 5H, Ar-H), 5.1 (br s, 2H, NH ₂), 9.5 (br s, 1H, OH)		
¹³C NMR (CDCl₃, δ ppm)	150.2 (C=N), 132.5, 129.0, 128.5, 127.8 (Ar-C)		
IR (KBr, cm ⁻¹)	3450-3200 (N-H, O-H stretching), 1640 (C=N stretching)		

Table 3: Biological Activity of N-Hydroxyamidine-based IDO1 Inhibitors



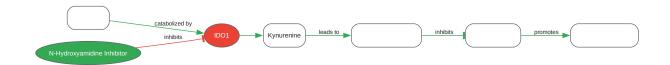
Compound	IDO1 IC50 (nM)	Cellular Activity (HeLa cells, IC50 µM)	Bioavailability (F%)	Reference
Epacadostat	<50	0.076	-	[3]
Compound 1 (thiazole substitution)	51	>10	-	[3]
Compound 14	-	-	Dog: poor	[3]
Compound 18	-	-	Mouse: 44%, Rat: 58.8%, Dog: 102.1%	[3][7]

Signaling Pathways and Mechanism of Action

N-hydroxyamidine compounds exert their biological effects through various mechanisms, primarily by acting as enzyme inhibitors or as prodrugs that are metabolized to active amidines.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell function and promotes immune tolerance. N-hydroxyamidine-based inhibitors, such as Epacadostat, bind to the ferric heme iron in the active site of IDO1, blocking its catalytic activity.[3] This inhibition restores local tryptophan levels and reverses immune suppression, thereby enhancing anti-tumor immunity.[3]



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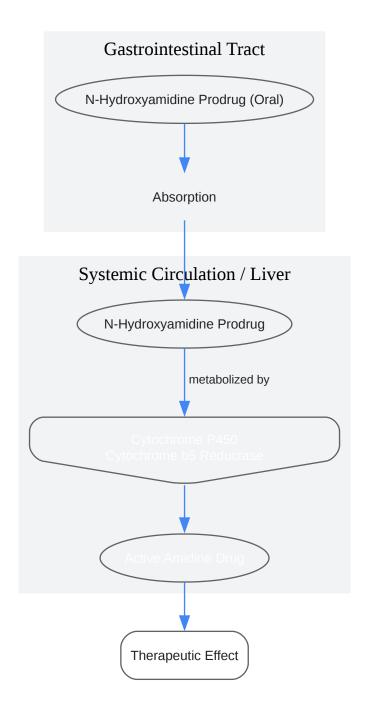


Caption: Inhibition of the IDO1 signaling pathway by N-hydroxyamidine compounds.

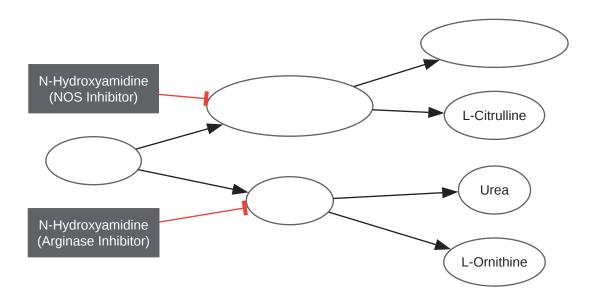
Prodrug Approach for Amidine-Containing Drugs

Many amidine-containing compounds exhibit potent therapeutic activities but suffer from poor oral bioavailability due to their high basicity and polarity. N-hydroxyamidines serve as effective prodrugs that are less basic and more lipophilic, allowing for better absorption from the gastrointestinal tract.[1][2] In vivo, these compounds are metabolically reduced by enzymes such as cytochrome P450 and cytochrome b5 reductase systems, primarily in the liver, to release the active amidine drug.[1][2]









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